1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea
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Overview
Description
1-methyl-3-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Organocatalysis
1-Methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea, as a thiourea derivative, plays a significant role in organocatalysis. It forms hydrogen bonds that activate substrates for specific reactions. Bifunctional thioureas with trifluoromethyl groups have been studied for their catalytic performance in Michael addition reactions, demonstrating varied yield and selectivity based on hydrogen bonding interactions, which are crucial for catalyst design in organocatalysis (Jiménez et al., 2016).
Spectroscopy and Structural Analysis
This compound has been a subject of spectroscopic and structural studies, particularly in understanding the molecular dynamics, stability, and reactivity. For instance, the molecular structure, vibrational frequencies, and various chemical properties of a similar thiourea derivative were investigated using techniques like single crystal XRD and DFT calculations (Mary et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various thiourea derivatives, including those with trifluoromethyl groups, have been explored extensively. Studies have reported the synthesis of new derivatives and analyzed their properties using techniques like IR, NMR, and X-ray crystallography. These investigations contribute to understanding the chemical and physical properties of thiourea derivatives (Ahyak et al., 2016).
Computational Chemistry
Computational methods have been employed to study the properties of thiourea derivatives. Investigations include DFT calculations and molecular dynamics simulations to understand the electron distribution, reactivity sites, and interactions at the molecular level. These studies are crucial for predicting the behavior of these compounds in various chemical environments (Aswathy et al., 2017).
Potential Applications in Drug Research
Although specific information related to drug use, dosage, and side effects is excluded as per the request, it is notable that thiourea derivatives have potential applications in drug research. Studies exploring their cytotoxicity and interactions with biological targets suggest a role in developing new pharmaceuticals (Ruswanto et al., 2015).
properties
Molecular Formula |
C11H12F3N3S |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C11H12F3N3S/c1-7(16-17-10(18)15-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H2,15,17,18)/b16-7+ |
InChI Key |
VYCVYQBPBQHUNX-FRKPEAEDSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC(=NNC(=S)NC)C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=S)NC)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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